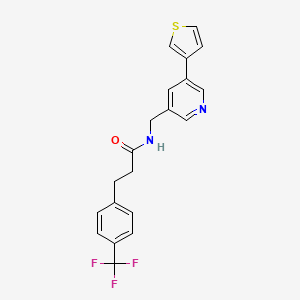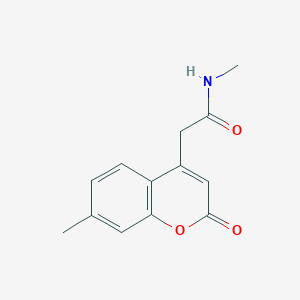
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H17F3N2OS and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Homoleptic Cyclometalated Iridium Complexes
This compound has been studied in the context of phosphorescence, specifically in homoleptic cyclometalated iridium(III) complexes. These complexes, which include the compound , exhibit high efficiency in red phosphorescence, making them suitable for applications in organic light-emitting diode (OLED) technology (Tsuboyama et al., 2003).
Synthesis of Antimicrobial Compounds
Research has explored the synthesis of new 1,2,4-triazoles and their derivatives, including this compound, for antimicrobial applications. These compounds have shown varying degrees of antimicrobial activity, which can be critical in developing new antibiotics or antiseptics (Bayrak et al., 2009).
Novel Magnetic Materials
This compound has been part of the synthesis and study of novel magnetic materials, such as a unique thiocyanato-bridged one-dimensional nickel(II) complex. Such materials have potential applications in magnetic storage media, sensors, and other technologies reliant on magnetic properties (Chattopadhyay et al., 2007).
Crystal Structure Analysis
The compound has been used in crystallography to study complex molecular structures. Understanding these structures is crucial in materials science, drug design, and the development of novel compounds with specific properties (Wang et al., 2014).
Development of CNS Active Agents
It has been included in the synthesis and pharmacological evaluation of various compounds, particularly those aimed at central nervous system (CNS) applications. This research is vital for developing new treatments for CNS disorders, including depression and cognitive impairments (Thomas et al., 2016).
Glycine Transporter Inhibition
The compound has been identified as a potent and orally available glycine transporter inhibitor, a promising avenue for treating various neurological and psychiatric disorders (Yamamoto et al., 2016).
Kappa-Opioid Receptor Research
It has been used in the study of kappa-opioid receptor antagonists, contributing to the understanding and potential treatment of addiction and depression (Grimwood et al., 2011).
Cannabinoid Receptor Agonists
The compound has been included in the discovery of novel cannabinoid receptor agonists, which have potential therapeutic applications in pain management and neuropathic disorders (Chu et al., 2009).
Anticonvulsant Hybrid Compounds
Research on this compound has also extended to the development of new hybrid compounds with potential anticonvulsant activity, essential for treating epilepsy and related seizure disorders (Kamiński et al., 2016).
Antioxidant and Anticorrosive Agents
The compound has been used in synthesizing new antioxidant and anticorrosive additives, particularly for diesel motor oils, which is significant for industrial applications and machinery maintenance (Hassan et al., 2010).
特性
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)18-4-1-14(2-5-18)3-6-19(26)25-11-15-9-17(12-24-10-15)16-7-8-27-13-16/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHYPAIOSGNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)
![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)
![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)
![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2554671.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)


![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)